Cas no 1171891-31-8 (4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)

4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boronic ester derivative of pyridine, widely utilized as a versatile intermediate in organic synthesis and cross-coupling reactions. Its key advantages include stability under ambient conditions, making it suitable for storage and handling, as well as its reactivity in Suzuki-Miyaura couplings for constructing complex heterocyclic frameworks. The tetramethyl dioxaborolane moiety enhances solubility in organic solvents, facilitating efficient reaction conditions. This compound is particularly valuable in pharmaceutical and materials science research, where precise functionalization of pyridine rings is required. Its well-defined structure and consistent purity ensure reliable performance in synthetic applications.
4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine structure
1171891-31-8 structure
商品名:4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
CAS番号:1171891-31-8
MF:C12H18BNO2
メガワット:219.0878
MDL:MFCD12923382
CID:895348
PubChem ID:57370080

4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine 化学的及び物理的性質

名前と識別子

    • 4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-Pyridine
    • 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
    • 4-methylpyridin-3-ylboronic acid pinacol ester
    • 4-Methylpyridine-3-boronic acid pinacol ester
    • 4-methyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine
    • QC-4864
    • 4-Methyl-3-pyridylboronic Acid Pinacol Ester
    • 2-(4-Methyl-3-pyridyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
    • PubChem24131
    • GZYZXNXJTPRMKF-UHFFFAOYSA-N
    • AK122728
    • AB0095905
    • AM20050692
    • 4-M
    • MDL: MFCD12923382
    • インチ: 1S/C12H18BNO2/c1-9-6-7-14-8-10(9)13-15-11(2,3)12(4,5)16-13/h6-8H,1-5H3
    • InChIKey: GZYZXNXJTPRMKF-UHFFFAOYSA-N
    • ほほえんだ: O1B(C2C([H])=NC([H])=C([H])C=2C([H])([H])[H])OC(C([H])([H])[H])(C([H])([H])[H])C1(C([H])([H])[H])C([H])([H])[H]

計算された属性

  • せいみつぶんしりょう: 219.14300
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 1
  • 複雑さ: 252
  • トポロジー分子極性表面積: 31.4

じっけんとくせい

  • ゆうかいてん: 106.0 to 110.0 deg-C
  • PSA: 31.35000
  • LogP: 1.68920

4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine セキュリティ情報

4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine 税関データ

  • 税関コード:2934999090
  • 税関データ:

    中国税関番号:

    2934999090

    概要:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-318548-1g
4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
1171891-31-8 95%
1g
$27.0 2023-09-05
Enamine
EN300-318548-1.0g
4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
1171891-31-8 95%
1g
$27.0 2023-05-05
Enamine
EN300-318548-100.0g
4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
1171891-31-8 95%
100g
$1253.0 2023-05-05
Enamine
EN300-318548-0.05g
4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
1171891-31-8 95%
0.05g
$19.0 2023-09-05
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M854748-1g
4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
1171891-31-8 97%
1g
¥252.90 2022-09-01
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M38600-25g
4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
1171891-31-8
25g
¥1406.0 2021-09-04
ChemScence
CS-W000860-5g
4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
1171891-31-8 ≥98.0%
5g
$71.0 2022-04-28
Enamine
EN300-318548-0.1g
4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
1171891-31-8 95%
0.1g
$19.0 2023-09-05
SHANG HAI XIAN DING Biotechnology Co., Ltd.
M3231-1G
4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
1171891-31-8 98.0%(GC&T)
1G
280.0CNY 2021-08-03
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD246906-250mg
4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
1171891-31-8 98%
250mg
¥59.0 2022-03-01

4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine 合成方法

4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine 関連文献

4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridineに関する追加情報

Introduction to 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS No. 1171891-31-8) and Its Applications in Modern Chemical Biology

4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, identified by the CAS number 1171891-31-8, is a sophisticated organic compound that has garnered significant attention in the field of chemical biology due to its versatile structural and functional properties. This compound belongs to the pyridine class of heterocyclic aromatic compounds, which are widely recognized for their role in pharmaceuticals, agrochemicals, and material sciences. The presence of a boronic ester moiety in its structure enhances its utility as a key intermediate in cross-coupling reactions, particularly in Suzuki-Miyaura couplings, which are pivotal in the synthesis of complex organic molecules.

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl substituent is a sterically hindered boronic ester derivative that provides excellent stability under various reaction conditions. This stability is attributed to the bulky isopropyl groups attached to the boron atom, which minimizes unwanted side reactions such as oxidation or hydrolysis. Such characteristics make this compound an invaluable tool for synthetic chemists aiming to construct intricate molecular architectures with high precision.

In recent years, the demand for advanced intermediates like 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has surged due to their critical role in the development of novel therapeutics. The pyridine ring itself is a common pharmacophore in many drugs due to its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions. By incorporating this motif into a boronic ester framework, researchers can leverage its reactivity for the efficient synthesis of biologically active compounds.

One of the most compelling applications of this compound is in the field of drug discovery. Boronic esters are well-known for their participation in palladium-catalyzed cross-coupling reactions, which are fundamental to constructing complex drug molecules. For instance, Suzuki-Miyaura coupling reactions enable the formation of carbon-carbon bonds between aryl or vinyl boronic acids and halides or other boronic acids. This reaction has been extensively used to create diverse libraries of compounds for high-throughput screening.

Recent studies have highlighted the utility of 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine in synthesizing novel antiviral and anticancer agents. The pyridine core allows for easy functionalization at multiple positions, enabling chemists to tailor the molecule’s properties for specific biological activities. For example, modifications at the 3-position can introduce polar groups that enhance binding affinity to target proteins or enzymes.

The compound’s stability under various reaction conditions makes it an attractive candidate for large-scale synthesis. Industrial applications often require intermediates that can withstand harsh conditions without degrading. The tetramethyl-substituted dioxaborolane group provides this stability while maintaining reactivity in cross-coupling protocols.

Advances in synthetic methodologies have further expanded the applications of 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. Techniques such as flow chemistry and continuous-flow reactors have enabled more efficient and scalable production processes. These innovations are particularly valuable in pharmaceutical manufacturing where cost-effectiveness and reproducibility are paramount.

The compound’s role in material science is also noteworthy. Pyridine derivatives are frequently used in designing organic electronic materials due to their ability to form stable π-conjugated systems. By incorporating boronic ester functionalities, 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan - 2 - yl)pyridine could potentially be used in the development of new semiconductors or luminescent materials.

In conclusion, 4-Methyl - 3 - ( 4 , 4 , 5 , 5 - tetramethyl - 1 , 3 , 2 - dioxaborolan - 2 - yl ) pyridine ( CAS No . 1171891 - 31 - 8 ) represents a cutting-edge intermediate with broad applications across chemical biology and material sciences. Its unique structural features—combining a reactive boronic ester with a versatile pyridine scaffold—make it an indispensable tool for researchers seeking to develop innovative therapeutics and advanced materials.

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Amadis Chemical Company Limited
(CAS:1171891-31-8)4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
A22300
清らかである:99%
はかる:100g
価格 ($):220.0